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molecular formula C10H8INO2 B8462346 8-iodo-2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one

8-iodo-2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B8462346
M. Wt: 301.08 g/mol
InChI Key: ZYJWOLUBFJTHBD-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

Anhydrous ammonia (50 mL) was condensed in a 500 mL 3 necked flasked containing 8-iodo-2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one (8.5 g, 28 mmol) cooled to −78° C., and the reaction was stirred for 3 h. The cooling bath was removed and the solvent was allowed to evaporate at RT. 1 N Sodium hydroxide (100 mL) was added to the reaction and stirred at reflux for 1 h. The reaction was cooled down to 0° C. and acidified to pH 3 with 5 N HCl. The resulting precipitate was collected by filtration, washed with water and dried in a vacuum oven at 60° C. overnight. 8-Iodo-2,7-dimethylquinazolin-4(3H)-one (8 g, 94% yield) was obtained as a white solid. MS (M+H)+ 301.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[I:2][C:3]1[C:8]2[N:9]=[C:10]([CH3:14])[O:11][C:12](=O)[C:7]=2[CH:6]=[CH:5][C:4]=1[CH3:15]>CCOC(C)=O>[I:2][C:3]1[C:4]([CH3:15])=[CH:5][CH:6]=[C:7]2[C:8]=1[N:9]=[C:10]([CH3:14])[NH:1][C:12]2=[O:11]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
IC1=C(C=CC2=C1N=C(OC2=O)C)C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to evaporate at RT
ADDITION
Type
ADDITION
Details
1 N Sodium hydroxide (100 mL) was added to the reaction
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC=1C(=CC=C2C(NC(=NC12)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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